molecular formula C12H12BrNO2 B11723618 Ethyl 6-bromo-3-methyl-1h-indole-2-carboxylate

Ethyl 6-bromo-3-methyl-1h-indole-2-carboxylate

Cat. No.: B11723618
M. Wt: 282.13 g/mol
InChI Key: FNHZACMZJXMXSQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method is the bromination of 3-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The resulting 6-bromo-3-methylindole is then subjected to esterification with ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine or pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 6-substituted derivatives such as 6-amino-3-methyl-1H-indole-2-carboxylate.

    Oxidation: Formation of indole-2,3-diones or other oxidized products.

    Reduction: Formation of 2-hydroxyethyl 6-bromo-3-methyl-1H-indole.

Scientific Research Applications

Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and ester group can influence its binding affinity and selectivity towards these targets. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor function by binding to specific sites.

Comparison with Similar Compounds

Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 6-bromo-1H-indole-3-carboxylate: Similar structure but with the bromine atom at the 6th position and the ester group at the 3rd position.

    Methyl 6-bromoindole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    6-Bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Contains additional functional groups such as a hydroxyl group and a phenylsulfanylmethyl group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate is a compound within the indole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₃BrN₂O₂ and a molecular weight of approximately 268.11 g/mol. The compound features a bromo substituent at the 6-position and a methyl group at the 3-position of the indole ring, along with an ethyl ester at the carboxylic acid group located at the 2-position.

Biological Activity Overview

Indole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Indoles are frequently studied for their antiproliferative effects against various cancer cell lines. This compound has shown promising results in inhibiting cancer cell growth, particularly in breast (MCF-7) and lung (A549) cancer models .
  • Antimicrobial Properties : Some studies suggest that compounds in this class may possess antimicrobial effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values indicate significant activity against these pathogens .

The mechanism of action for this compound involves interaction with various biological targets. For instance, it may inhibit specific enzymes or receptors that play crucial roles in cellular processes:

  • Cancer Cell Inhibition : The compound has been noted to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation, such as Bcl-2 and Bax .
  • Antiviral Activity : Similar indole derivatives have demonstrated inhibitory effects against viral enzymes, suggesting that this compound may also exhibit antiviral properties through similar mechanisms .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antiproliferative Effects : A study reported IC₅₀ values indicating significant antiproliferative activity against MCF-7 cells, with values around 18.7 μM compared to standard drugs like doxorubicin .
  • Molecular Docking Studies : Molecular docking has been employed to understand the binding affinity of this compound to various targets, revealing potential interactions that enhance its biological efficacy .
  • Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits antimicrobial activity with MIC values as low as 0.98 μg/mL against Staphylococcus aureus .

Comparative Analysis with Similar Compounds

A comparison of this compound with other indole derivatives highlights its unique properties:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureSignificant (IC₅₀ ~18.7 μM)Moderate (MIC ~0.98 μg/mL)
Ethyl 6-bromo-indoleSimilar but lacks methyl groupModerateLow
Ethyl 5-hydroxyindoleContains hydroxyl groupLowHigh

Properties

IUPAC Name

ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7(2)9-5-4-8(13)6-10(9)14-11/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHZACMZJXMXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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